3-氯-1,2-苯并异噻唑

概述

描述

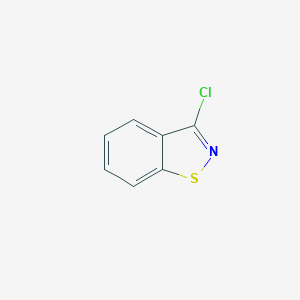

3-Chloro-1,2-benzisothiazole is a chemical compound that has been the subject of various studies due to its interesting chemical properties and reactions. It has been analyzed through various methods, including X-ray crystal structure analysis and density functional theory (DFT) studies.

Synthesis Analysis

- 3-Chloro-1,2-benzisothiazole reacts with diethyl malonate in the presence of quaternary ammonium bases under phase-transfer catalysis, leading to products such as diethyl 1,2-benzisothiazol-3-ylmalonate and ethyl 1,2-benzisothiazol-3-ylacetate (Mossini et al., 1979).

Molecular Structure Analysis

- A study using density functional theory (DFT) provided detailed information on the optimized geometry, harmonic vibrational frequencies, infrared and Raman intensities, and thermodynamic properties of 3-Chloro-1,2-benzisothiazole (Xavier & Gobinath, 2012).

Chemical Reactions and Properties

- 3-Chloro-1,2-benzisothiazole can undergo reactions with various nucleophiles, leading to products that arise from fission of the thiazole ring. These reactions have been explored with mechanisms involving nucleophilic attack at sulfur or chlorine (Carrington et al., 1971).

Physical Properties Analysis

- The physical properties of 3-Chloro-1,2-benzisothiazole, such as entropy, heat capacity, and zero-point energy, have been calculated, providing insights into its stability and charge transfer properties (Xavier & Gobinath, 2012).

Chemical Properties Analysis

- The study of its chemical properties has been facilitated by DFT and NBO (Natural Bond Orbital) analysis, revealing details about its molecular conformation and stability (Xavier & Gobinath, 2012).

科学研究应用

表征和理论研究: Xavier 和 Gobinath (2012) 的一项研究利用密度泛函理论来表征 CBT。这项研究为其优化几何结构、振动频率和热力学性质提供了理论见解,这对于理解其在不同应用中的行为至关重要 (Xavier 和 Gobinath,2012).

与亲核试剂的反应性: Carrington、Clarke 和 Scrowston (1971) 和 Davis 等人 (1975) 的研究调查了 CBT 与各种亲核试剂的反应性。他们的研究结果突出了该化合物在合成多种化学结构(如 3-乙氧基-1,2-苯并异噻唑和 auxin 类似物 (2,1-苯并异噻唑-3-基)乙酸)中的潜力 (Carrington 等,1971), (Davis 等,1975).

衍生物的合成: Abramovitch 等人 (1974) 和 Albert、O'Brien 和 Robins (1978) 的研究展示了合成 3-取代的 1,2-苯并异噻唑衍生物的方法,展示了 CBT 在有机合成和潜在催化应用中的多功能性 (Abramovitch 等,1974), (Albert 等,1978).

抗菌性能: Bachman、Baker 和 Roman (1978) 探索了 3-取代的 1,2-苯并异噻唑 1,1-二氧化物的抗菌性能,发现它们对金黄色葡萄球菌和黑曲霉等生物有效。这表明了潜在的药物应用 (Bachman 等,1978).

肌肉松弛性能: Vitali、Impicciatore 和 Plazzi (1982) 报道了 3-苄基-1,2-苯并异噻唑化合物的肌肉松弛性能,它们模拟了苄基异喹啉的结构,表明它们在药物化学中的潜力 (Vitali 等,1982).

在有机合成中的应用: Ahmed 等人 (1984) 展示了使用 3-(5-硝基-2-氧代-1,2-二氢-1-吡啶基)-1,2-苯并异噻唑 1,1-二氧化物衍生物作为缩合剂合成酯、肽和内酯(包括 Recifeiolide),突出了其在有机合成中的效用 (Ahmed 等,1984).

作用机制

Target of Action

3-Chloro-1,2-benzisothiazole is a chemical compound that primarily targets nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction. They play a crucial role in many chemical reactions, particularly in organic chemistry.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic attack . This involves the nucleophile donating a pair of electrons to form a new bond. In the case of 3-Chloro-1,2-benzisothiazole, the nucleophilic attack can occur at either the sulphur or chlorine atoms . This interaction leads to the fission of the thiazole ring, a key structural component of the compound .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Chloro-1,2-benzisothiazole is currently limited. Its solubility in chloroform, dichloromethane, and ethyl acetate suggests it may be well-absorbed and distributed in the body

Result of Action

The primary result of 3-Chloro-1,2-benzisothiazole’s action is the production of various products arising from the fission of the thiazole ring . These products depend on the specific nucleophile involved in the reaction . For example, sodium cyanide in aqueous acetone gives a mixture consisting of o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulphide, and 2-acetyl-3-aminobenzo[b]thiophen .

Action Environment

The action, efficacy, and stability of 3-Chloro-1,2-benzisothiazole can be influenced by various environmental factors. For instance, the compound’s reactivity with nucleophiles can be affected by the presence of other substances, such as ethanolic sodium ethoxide . Additionally, the compound’s stability may be influenced by storage conditions . It is recommended to keep the compound in a dark place, sealed in dry, at room temperature .

安全和危害

属性

IUPAC Name |

3-chloro-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPVKLRBQLRWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344599 | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1,2-benzisothiazole | |

CAS RN |

7716-66-7 | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7716-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,2-benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)